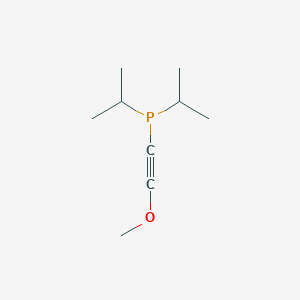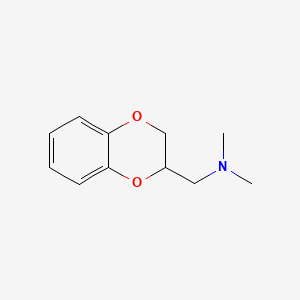![molecular formula C16H17N5O4 B14350627 4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline CAS No. 90745-97-4](/img/structure/B14350627.png)
4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and stability, making it a valuable component in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to produce 3,4-dinitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is subsequently coupled with N,N-diethylaniline under basic conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications such as staining and diagnostics.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(E)-(4-Nitrophenyl)diazenyl]-1H-pyrazole-3,5-diamine
- Diazenylium (N2H+)
- 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
Uniqueness
4-[(E)-(3,4-Dinitrophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. The presence of both nitro groups and the azo linkage contributes to its stability and vibrant color, making it particularly valuable in dye and pigment applications.
Propiedades
Número CAS |
90745-97-4 |
|---|---|
Fórmula molecular |
C16H17N5O4 |
Peso molecular |
343.34 g/mol |
Nombre IUPAC |
4-[(3,4-dinitrophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17N5O4/c1-3-19(4-2)14-8-5-12(6-9-14)17-18-13-7-10-15(20(22)23)16(11-13)21(24)25/h5-11H,3-4H2,1-2H3 |
Clave InChI |
NNVBLFXVCUMKQO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
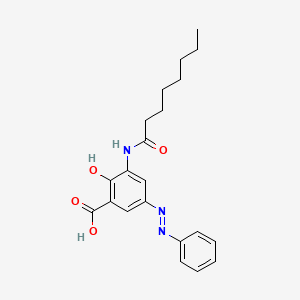

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
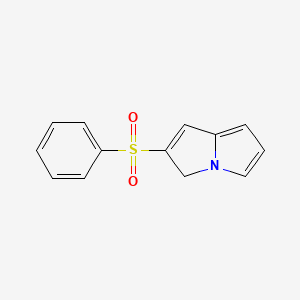
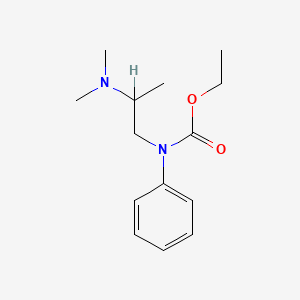
![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)

![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)

